Home > Products > Screening Compounds P138763 > N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide - 2034391-43-8

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide

Catalog Number: EVT-2782950
CAS Number: 2034391-43-8
Molecular Formula: C14H13BrN6OS
Molecular Weight: 393.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a potent inhibitor of the c-MET receptor tyrosine kinase, which plays a role in cancer development. [] It entered clinical trials for solid tumors but showed species-dependent toxicity, causing renal issues in patients likely due to crystal deposits. [] Metabolism of SGX523 differs between species; monkeys and humans produce a major metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11), via aldehyde oxidase. [] M11 is significantly less soluble than SGX523 and is implicated in the observed nephropathy. []

    Relevance: Both SGX523 and N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide share the core [, , ]triazolo[4,3-b]pyridazine system. Additionally, both compounds feature an aromatic ring directly attached to this core structure, with SGX523 having a quinoline ring and the target compound having a thiophene ring. This structural similarity suggests they may exhibit similar binding properties or target related biological pathways.

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

    Compound Description: This compound is a potent and selective c-Met inhibitor. [] Despite promising pharmacokinetic profiles in preclinical models, it demonstrated a high degree of NADPH-dependent covalent binding to microsomal proteins in vitro, particularly in rats, mice, and monkeys. [] This binding, abolished by glutathione, suggests bioactivation to a reactive intermediate. [] Studies identified CYP450 enzymes (3A4, 1A2, 2D6 in humans; 2A2, 3A1, 3A2 in rats) as responsible for this bioactivation. [] In vivo studies confirmed bioactivation by detecting the glutathione metabolite in rat and mice bile. [] Structural characterization revealed glutathione conjugation at the isothiazole ring's 4-C position, a previously unreported P450-mediated bioactivation mechanism for this group. []

    Relevance: Compound 1 and N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide both contain the [, , ]triazolo[4,3-b]pyridazine scaffold. They differ in the substituents attached to this core: Compound 1 has a methoxy-naphthyridine group, while the target compound has a bromothiophene group and a pyrrolidine ring. This shared core structure might indicate shared binding affinities or activities against related targets, although their different substituents likely lead to distinct pharmacological profiles.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    Compound Description: Developed as a potential improvement on Compound 1, this c-Met inhibitor aimed to reduce bioactivation by shifting metabolism to the naphthyridine ring's alkoxy substituent. [] While achieving this shift, Compound 2 still exhibited glutathione conjugate formation both in vitro and in vivo, along with high covalent binding across species, albeit reduced compared to Compound 1. []

    Relevance: Similar to Compound 1, Compound 2 shares the [, , ]triazolo[4,3-b]pyridazine core with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide. While Compound 2 incorporates a methoxyethoxy-naphthyridine substituent, the target compound has a bromothiophene and pyrrolidine group. This structural similarity, particularly in the core structure, suggests potential similarities in their binding interactions or biological targets despite the distinct substituents.

N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and Sulfonamide Derivatives

    Compound Description: This series of compounds, synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl) aniline, demonstrated good to moderate antimicrobial activity. []

    Relevance: The core structure of these derivatives, [, , ]triazolo[4,3-b]pyridazine, is also present in N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide. The shared scaffold suggests potential overlap in their mechanisms of action or biological targets, even though their specific activities and pharmacological profiles likely differ due to the varying substituents.

This analysis highlights the importance of the [, , ]triazolo[4,3-b]pyridazine core as a potential pharmacophore and emphasizes how modifications to this core can significantly impact a compound's biological activity, metabolic profile, and potential toxicity.

Properties

CAS Number

2034391-43-8

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide

IUPAC Name

4-bromo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]thiophene-2-carboxamide

Molecular Formula

C14H13BrN6OS

Molecular Weight

393.26

InChI

InChI=1S/C14H13BrN6OS/c15-9-5-11(23-7-9)14(22)17-10-3-4-20(6-10)13-2-1-12-18-16-8-21(12)19-13/h1-2,5,7-8,10H,3-4,6H2,(H,17,22)

InChI Key

DUZLZPSOIFWVMR-UHFFFAOYSA-N

SMILES

C1CN(CC1NC(=O)C2=CC(=CS2)Br)C3=NN4C=NN=C4C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.